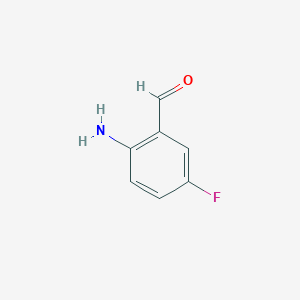

2-Amino-5-fluorobenzaldehyde

Beschreibung

Significance of Fluorinated Aromatic Aldehydes as Strategic Building Blocks in Organic Synthesis

Fluorinated aromatic aldehydes are a class of organic compounds that have gained significant importance as strategic building blocks in modern organic synthesis. tandfonline.comalfa-chemistry.com The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.

In the context of aromatic aldehydes, the presence of a fluorine atom can enhance properties such as:

Metabolic Stability: The strong carbon-fluorine bond can resist metabolic degradation, leading to a longer biological half-life for drug candidates.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets like enzymes and receptors, improving the potency of a drug.

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and transport across biological membranes. researchgate.net

These modified properties make fluorinated aromatic aldehydes highly sought-after starting materials for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. tandfonline.comresearchgate.net

Overview of the Multifaceted Role of 2-Amino-5-fluorobenzaldehyde as a Versatile Synthetic Intermediate

This compound serves as a key intermediate in a wide array of chemical reactions, allowing for the construction of diverse and complex molecular architectures. Its versatility stems from the presence of three reactive sites: the aldehyde group, the amino group, and the fluorinated aromatic ring.

The aldehyde functional group can undergo a variety of transformations, including:

Oxidation: to form the corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid.

Reduction: to yield the primary alcohol, 2-amino-5-fluorobenzyl alcohol.

Condensation Reactions: with various nucleophiles to form Schiff bases (imines) or other carbon-carbon and carbon-heteroatom bonds.

The amino group is also highly reactive and can participate in:

Acylation and Alkylation: to introduce various substituents.

Diazotization: followed by substitution to introduce a wide range of functional groups.

Nucleophilic Substitution Reactions: under certain conditions.

The fluorinated benzene (B151609) ring can undergo further substitution reactions, although the positions are directed by the existing amino and aldehyde groups. This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds like quinolines, quinazolines, and benzoxazoles, which are important scaffolds in medicinal chemistry. nih.govrsc.org For instance, it is a precursor in the synthesis of compounds investigated for their potential as anticancer and antiviral agents.

Historical Context and Evolution of Research on Substituted Aminobenzaldehydes

The study of aminobenzaldehydes and their derivatives has a long history, intertwined with the development of dye chemistry and later, medicinal chemistry. The exploration of compounds containing both amino and aldehyde groups has been instrumental in advancing modern organic synthesis techniques. solubilityofthings.com Early research focused on the synthesis and reactions of these bifunctional compounds, leading to the discovery of important classes of dyes.

With the advent of medicinal chemistry, the focus shifted towards the synthesis of biologically active molecules. The unique structural features of substituted aminobenzaldehydes allow for modifications that can be tailored for specific biological targets. solubilityofthings.com The introduction of substituents, such as halogens like fluorine, was a significant step in this evolution. Researchers began to systematically explore how these substituents influenced the biological activity of the resulting compounds. This has led to the development of N-substituted aminobenzaldehyde compounds as important intermediates for many cationic dyes and pharmaceuticals. google.com The synthesis of quinazoline (B50416) derivatives, for which aminobenzaldehydes can be precursors, dates back to 1869. nih.gov Over the years, synthetic methods have been refined to be more efficient and environmentally friendly, moving away from hazardous reagents like phosphorus oxychloride. google.com

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆FNO americanelements.com |

| Molecular Weight | 139.13 g/mol americanelements.com |

| Appearance | Solid americanelements.comsigmaaldrich.com |

| Boiling Point | 260°C at 760 mmHg crysdotllc.com |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C or in a freezer under -20°C. crysdotllc.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCVNTNJULWFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577766 | |

| Record name | 2-Amino-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146829-56-3 | |

| Record name | 2-Amino-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Fluorobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-amino-5-fluorobenzaldehyde is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures. Its reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Condensation reactions involving the aldehyde functionality are fundamental to the derivatization of this compound. These reactions typically proceed by the nucleophilic attack of a nitrogen-containing compound on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. nih.govijfmr.com These compounds, characterized by a carbon-nitrogen double bond, are valuable intermediates in organic synthesis and have applications in various fields, including medicinal chemistry. nih.govsemanticscholar.org The general reaction involves the condensation of an aldehyde with a primary amine, a reversible process that often requires the removal of water to drive the equilibrium towards the product. ijfmr.com

For instance, the condensation of this compound with various primary amines can be achieved under standard reflux conditions in a suitable solvent like ethanol. ijfmr.com The electron-donating amino group and the electron-withdrawing fluorine atom on the benzaldehyde (B42025) ring can influence the rate and efficiency of imine formation.

A mechanochemical approach has also been demonstrated for the synthesis of fluorinated imines, offering a solvent-free and often faster alternative to traditional methods. nih.gov

Table 1: Examples of Schiff Bases Derived from Benzaldehydes

| Aldehyde Reactant | Amine Reactant | Product | Notes |

|---|---|---|---|

| 2-Fluorobenzaldehyde (B47322) | p-Fluoroaniline | Fluorinated imine | Synthesized via a classical method in n-hexane with MgSO₄. nih.gov |

| 2,3,4,5,6-Pentafluorobenzaldehyde | Anilines | Fluorinated imine | Prepared in ethanol. nih.gov |

| 3-Hydroxybenzaldehyde | Fluorinated anilines | Fluorine-containing imine | Synthesized via acid-catalyzed condensation. nih.gov |

This table is generated based on examples of similar reactions and is for illustrative purposes.

Reacting this compound with hydrazine (B178648) or its derivatives yields hydrazones. mdpi.comresearchgate.net These compounds contain the R₁R₂C=NNR₃R₄ structural motif and are of significant interest due to their diverse biological activities. researchgate.net The synthesis typically involves refluxing the aldehyde with the appropriate hydrazine in a solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.com

For example, the reaction of 2-fluorobenzaldehyde with 1H-tetrazol-5-ylhydrazine results in the formation of 2-Fluorobenzaldehyde 1H-tetrazol-5-ylhydrazone. ontosight.ai Similarly, various substituted benzaldehydes can be reacted with phenylhydrazine (B124118) to produce a range of hydrazone derivatives. mdpi.com The synthesis of N-aryl indolines has been achieved through the nucleophilic aromatic substitution of 2-fluorobenzaldehyde dimethylhydrazone derivatives. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives

| Aldehyde Reactant | Hydrazine Reactant | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Substituted benzaldehydes | Phenylhydrazine | Ethanol | Reflux with catalytic acetic acid | 1-Substituted-2-phenylhydrazone derivatives. mdpi.com |

| 2-Fluorobenzaldehyde | 1H-tetrazol-5-ylhydrazine | Not specified | Condensation reaction | 2-Fluorobenzaldehyde 1H-tetrazol-5-ylhydrazone. ontosight.ai |

This table provides examples of hydrazone synthesis from various benzaldehydes.

Olefination reactions are powerful tools for forming carbon-carbon double bonds, converting the carbonyl group of this compound into an alkene.

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.org

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgorganicchemistrydata.org This reaction generally offers better yields and easier removal of byproducts compared to the traditional Wittig reaction. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes, especially with aromatic aldehydes. wikipedia.org Stabilized phosphonate (B1237965) carbanions are more nucleophilic and less basic than phosphonium ylides. wikipedia.org The reaction of phosphonate esters with strong bases produces reactive phosphonium anions that readily react with aldehydes. tcichemicals.com

For example, the HWE reaction has been used in the fluorine-18 (B77423) labeling of biomolecules by reacting phosphonic acid diethyl esters with 4-[18F]fluorobenzaldehyde to produce 18F-labelled stilbenes. researchgate.net

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, 2-amino-5-fluorobenzyl alcohol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in ether.

Oxidation: The aldehyde functionality can be oxidized to a carboxylic acid, yielding 2-amino-5-fluorobenzoic acid. This transformation can be carried out using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an acidic medium or chromium trioxide (CrO₃). Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) can also be employed. A copper-catalyzed chemo-selective oxidation method has also been reported for converting substituted aminobenzyl alcohols to their corresponding aldehydes, a process that can be reversed in principle. researchgate.netresearchgate.net

Table 3: Carbonyl Group Transformations of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) in methanol or Lithium aluminum hydride (LiAlH₄) in ether. | 2-Amino-5-fluorobenzyl alcohol. |

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃). | 2-Amino-5-fluorobenzoic acid. |

Condensation Reactions with Nitrogen-Containing Nucleophiles

Reactivity of the Amino Group

The amino group in this compound is a nucleophilic center and can participate in a variety of reactions, including substitution and acylation.

Nucleophilic Substitution: The amino group can act as a nucleophile, displacing leaving groups in substitution reactions. smolecule.com For example, it can react with alkyl halides or acyl chlorides in the presence of a base to form N-substituted derivatives.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-5-fluorobenzyl alcohol |

| 2-Amino-5-fluorobenzoic acid |

| 2-Fluorobenzaldehyde |

| p-Fluoroaniline |

| 2,3,4,5,6-Pentafluorobenzaldehyde |

| Anilines |

| 3-Hydroxybenzaldehyde |

| 4-Fluorobenzaldehyde |

| Ethylcarbazate |

| Phenylhydrazine |

| 1H-tetrazol-5-ylhydrazine |

| 2-Fluorobenzaldehyde 1H-tetrazol-5-ylhydrazone |

| Isatin |

| Hydrazine hydrate |

| Isatin hydrazone |

| Phosphonium ylide |

| Triphenylphosphine oxide |

| Phosphonate-stabilized carbanion |

| 4-[18F]fluorobenzaldehyde |

| 18F-labelled stilbenes |

| Sodium borohydride |

| Lithium aluminum hydride |

| Potassium permanganate |

| Chromium trioxide |

| Pyridinium chlorochromate |

| Manganese dioxide |

| Alkyl halides |

| Acyl chlorides |

| 2-chloro-5-fluorobenzaldehyde |

| 2-(1-indolinyl)benzaldehyde dimethylhydrazones |

| Lithiated indoline |

| 4-Substituted benzaldehydes |

| 1-Substituted-2-phenylhydrazone derivatives |

| Acetic acid |

| N-aryl indolines |

| 2-fluorobenzaldehyde dimethylhydrazone |

| 4-bromo-3-fluorobenzaldehyde |

| 3-bromo-4-fluorobenzaldehyde |

| 2-Amino-5-bromo-4-fluorobenzaldehyde |

| 4-Fluoroaniline (B128567) |

| Phosphorus oxychloride |

| Dimethylformamide |

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The primary amino group in this compound is a key site for derivatization through acylation and alkylation, leading to the formation of various amides and substituted amines.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of similar amino-phenyl compounds, such as 5-(2'-amino-5'-fluorophenyl)-6-azauracil, has been demonstrated using reagents like ethyl trifluoroacetate (B77799) and 4-fluorobenzoyl chloride to yield the corresponding trifluoroacetylamino and benzoylamino derivatives, respectively. tsijournals.com The electron-withdrawing nature of the substituent on the amino group can be controlled, which in turn modulates the electronic properties of the entire molecule. tsijournals.com

It is important to note that Friedel-Crafts acylation reactions, which typically use a Lewis acid catalyst like aluminum chloride (AlCl₃), are not feasible when an amino group is present on the aromatic ring. libretexts.org The basic lone pair of electrons on the nitrogen atom reacts with the Lewis acid, forming a positively charged complex that strongly deactivates the ring towards further electrophilic substitution. libretexts.orgminia.edu.eg

Alkylation: The amino group can also undergo alkylation. However, direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and poly-alkylated products. More controlled methods, such as reductive amination, are often preferred. While direct alkylation examples for this compound are not extensively detailed, related procedures on similar structures suggest its feasibility. For example, two-step reductive alkylation procedures have been investigated for synthesizing N-alkylated amino-fluorobenzhydrols. researchgate.net

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | 4-Fluorobenzoyl chloride | N-(4-fluoro-2-formylphenyl)-4-fluorobenzamide | tsijournals.com |

| Acylation | Ethyl trifluoroacetate | N-(4-fluoro-2-formylphenyl)trifluoroacetamide | tsijournals.com |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | libretexts.orgresearchgate.net |

Diazotization and Subsequent Coupling Reactions for Azo Compounds and Halogenation

The amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. masterorganicchemistry.com This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. masterorganicchemistry.comresearchgate.net

Azo Coupling: The resulting 2-formyl-4-fluorobenzenediazonium salt is an electrophile that can react with electron-rich aromatic compounds, such as phenols, naphthols, and aromatic amines, in a process known as azo coupling. masterorganicchemistry.comresearchgate.net This reaction leads to the formation of highly colored azo compounds, which are widely used as dyes. researchgate.netnih.gov The coupling reaction generally occurs under mildly acidic or alkaline conditions. researchgate.net

Sandmeyer and Related Reactions (Halogenation): Diazonium salts are excellent substrates for substitution reactions because the dinitrogen molecule (N₂) is a superb leaving group. masterorganicchemistry.com In the Sandmeyer reaction, the diazonium group can be replaced by a halide (Cl, Br) or a cyano group (CN) using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). While the starting molecule already contains fluorine, this method allows for the introduction of other halogens. For replacement with iodine, no copper catalyst is needed; potassium iodide (KI) is sufficient. The Schiemann reaction is a specific method to introduce fluorine by treating the diazonium salt with fluoroboric acid (HBF₄), which forms a diazonium tetrafluoroborate (B81430) salt that yields the aryl fluoride (B91410) upon heating. masterorganicchemistry.com

| Reaction | Reagents | Product Type | Reference |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | masterorganicchemistry.comresearchgate.net |

| Azo Coupling | Phenol or Arylamine | Azo Compound | researchgate.netnih.gov |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | Aryl Chloride / Aryl Bromide / Aryl Cyanide | |

| Halogenation (Iodine) | KI | Aryl Iodide | masterorganicchemistry.com |

| Schiemann Reaction | HBF₄, heat | Aryl Fluoride | masterorganicchemistry.com |

Reactivity of the Fluoroaromatic Ring

The reactivity of the benzene ring in this compound is influenced by the combined electronic effects of the amino, fluoro, and formyl substituents.

Investigation of Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the fluorine atom is the potential leaving group. Its reactivity in SNAr is determined by the activating and deactivating effects of the other substituents.

The aldehyde group (-CHO) is strongly electron-withdrawing and is situated meta to the fluorine atom. The amino group (-NH₂) is strongly electron-donating and is ortho to the fluorine atom. Generally, electron-withdrawing groups activate the ring for SNAr, while electron-donating groups deactivate it.

Despite the deactivating effect of the ortho-amino group, SNAr reactions on fluorinated aldehydes can proceed. Studies have shown that fluorinated aldehydes can react smoothly with nucleophiles like dimethylamine (B145610) in moderate to excellent yields. nih.gov For example, the reaction of aryl fluorides with dimethylamine can be achieved using hydroxide-assisted thermal decomposition of N,N-dimethylformamide. nih.gov The pentafluorophenyl (PFP) group is particularly known to undergo regiospecific nucleophilic replacement of the para-fluorine atom with various nucleophiles, including amines and alcohols. scispace.com While this compound is not a PFP derivative, this highlights the general susceptibility of activated fluoroarenes to SNAr. The outcome of an SNAr reaction on this specific substrate would depend critically on the reaction conditions and the nature of the nucleophile.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the existing substituents.

-NH₂ (Amino) group: A powerful activating and ortho, para-directing group.

-F (Fluoro) group: A deactivating but ortho, para-directing group.

-CHO (Formyl) group: A strongly deactivating and meta-directing group.

The directing effects of these groups on this compound are as follows:

The amino group at C2 directs incoming electrophiles to C4 (occupied by H) and C6 (occupied by H).

The fluoro group at C5 directs incoming electrophiles to C4 (occupied by H) and C6 (occupied by H).

The formyl group at C1 directs incoming electrophiles to C3 (occupied by H) and C5 (occupied by F).

The powerful activating and directing effect of the amino group is dominant. Both the amino and fluoro groups strongly favor substitution at positions C4 and C6. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the amino group, namely C4 and C6.

| Position | Directing Effect of -NH₂ (at C2) | Directing Effect of -F (at C5) | Directing Effect of -CHO (at C1) | Predicted Outcome |

| C3 | - | - | meta (favorable) | Unlikely due to stronger directors |

| C4 | para (favorable) | ortho (favorable) | - | Highly Favorable |

| C6 | ortho (favorable) | para (favorable) | - | Highly Favorable |

Annulation and Heterocycle Formation via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules, often heterocycles, in a single step from three or more reactants. arkat-usa.org Aromatic aldehydes are common starting materials for these reactions. This compound, with its aldehyde functionality, is an excellent candidate for participating in various MCRs to build polycyclic and heterocyclic frameworks.

Synthesis of Polycyclic Aromatic Systems

The aldehyde group of this compound can condense with active methylene (B1212753) compounds in the presence of other reagents to form a variety of fused ring systems.

Synthesis of Chromene Derivatives: One common MCR involves the reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound like dimedone or cyclohexane-1,3-dione. scielo.brrsc.org This one-pot synthesis, often catalyzed by an acid like dodecyl benzenesulfonic acid (DBSA), yields 2-amino-4-aryl-4H-chromene-3-carbonitrile derivatives. scielo.brrsc.org Using this compound in this reaction would lead to the formation of a polycyclic system incorporating the fluorinated phenyl ring.

Synthesis of Quinoline (B57606) and Pyridine (B92270) Derivatives: Similarly, four-component reactions involving an aromatic aldehyde, a ketone (like cyclohexanone (B45756) or acetophenone), malononitrile, and ammonium (B1175870) acetate (B1210297) can produce substituted quinoline or pyridine derivatives. rsc.org The amino group already present on the benzaldehyde ring could potentially participate in or influence these cyclization reactions, leading to unique heterocyclic structures. The formation of 2,3-diarylquinoline substituted covalent organic frameworks (COFs) has been achieved via a three-component domino reaction, which could potentially be adapted. nih.gov

These MCR strategies provide efficient pathways to complex molecular architectures that are of interest in medicinal chemistry and materials science. rug.nl

Construction of Fused Heterocyclic Compounds (e.g., Quinoline and Indazole Derivatives)

The unique structural arrangement of this compound, featuring an aldehyde and an amino group in an ortho orientation on a fluorinated benzene ring, makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. The reactivity of these functional groups allows for a range of cyclization and condensation reactions, leading to the formation of important heterocyclic scaffolds such as quinolines and indazoles, which are prevalent in medicinal chemistry and materials science.

Quinoline Derivatives

The synthesis of quinoline rings from 2-aminobenzaldehyde (B1207257) derivatives is most classically achieved through the Friedländer annulation. This reaction involves the condensation of an ortho-aminobenzaldehyde with a compound containing an active methylene group (a methylene group adjacent to two electron-withdrawing groups, such as in a β-ketoester). vulcanchem.comarabjchem.org The reaction typically proceeds under acidic or basic catalysis and involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system.

For this compound, this strategy provides a direct route to 6-fluoroquinoline (B108479) derivatives. The presence of the fluorine atom at the 5-position of the starting aldehyde results in a fluorine substituent at the 6-position of the resulting quinoline core, a motif of interest in the development of therapeutic agents. For instance, the condensation of this compound with a β-ketoester like 3-fluorobenzyl acetoacetate (B1235776) under acidic conditions leads to the formation of a polysubstituted 6-fluoroquinoline. vulcanchem.com The general mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent elimination of a water molecule to yield the aromatic quinoline ring.

The versatility of the Friedländer synthesis allows for the introduction of various substituents onto the quinoline scaffold by choosing different active methylene compounds. tandfonline.com

Table 1: Synthesis of 6-Fluoroquinoline Derivatives via Friedländer Annulation

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | 3-Fluorobenzyl acetoacetate | Acidic (e.g., H₂) | 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)quinolin-2(1H)-one derivative vulcanchem.com |

| This compound | Ethyl acetoacetate | Acid or Base | 2-Methyl-6-fluoroquinoline-3-carboxylic acid ethyl ester |

| This compound | Diethyl malonate | Acid or Base | 6-Fluoro-2-hydroxyquinoline-3-carboxylic acid ethyl ester |

This table presents illustrative examples of the Friedländer reaction. Specific reaction conditions and yields can vary based on the chosen reagents and catalysts.

Indazole Derivatives

Indazoles can be synthesized from o-halobenzaldehydes or their derivatives through condensation with hydrazine. chemicalbook.comresearchgate.netsci-hub.se This reaction provides a practical route for preparing indazoles substituted on the six-membered ring. researchgate.net The process involves the formation of a hydrazone intermediate from the reaction between the aldehyde group of the benzaldehyde and hydrazine. This is followed by an intramolecular nucleophilic aromatic substitution, where the other nitrogen of the hydrazine displaces the ortho halogen (in this case, potentially the amino group after diazotization or the fluorine atom under specific conditions) to form the five-membered pyrazole (B372694) ring fused to the benzene ring.

A direct synthesis from this compound would typically involve a diazotization step to convert the amino group into a better leaving group (a diazonium salt), followed by cyclization. However, a more direct and common approach for indazole synthesis involves the reaction of o-fluorobenzaldehydes with hydrazine. researchgate.netacs.org In this reaction, the aldehyde first forms a hydrazone, which then undergoes cyclization. The fluorine atom is displaced by the terminal nitrogen of the hydrazone to form the indazole ring. researchgate.net A significant challenge in the direct reaction of aldehydes with hydrazine is the potential for the competitive Wolf-Kishner reduction, which would reduce the aldehyde to a methyl group. researchgate.netacs.org To circumvent this, the reaction is often carried out using O-methyl oxime derivatives of the aldehyde. researchgate.net

The reaction of this compound with hydrazine would be expected to proceed similarly, leading to the formation of 5-fluoroindazole. The amino group generally remains intact during this process.

Table 2: Synthesis of 5-Fluoroindazole from this compound

| Reactant 1 | Reactant 2 | Intermediate | Conditions | Product |

|---|---|---|---|---|

| This compound | Hydrazine (H₂NNH₂) | This compound hydrazone | Heating | 5-Fluoroindazole |

This table outlines the general pathway for indazole synthesis. The reaction conditions can be optimized to favor cyclization over potential side reactions.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Amino-5-fluorobenzaldehyde, offering precise insights into the proton, carbon, and fluorine atomic frameworks.

The ¹H NMR spectrum of this compound provides definitive information about the arrangement of protons in the molecule. The spectrum is characterized by distinct signals for the aldehyde proton, the aromatic protons, and the amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The aldehyde proton (-CHO) characteristically appears as a singlet in the downfield region of the spectrum, a consequence of the deshielding effect of the electronegative oxygen atom. The protons on the aromatic ring exhibit complex splitting patterns (multiplets and doublets of doublets) due to spin-spin coupling with each other and with the neighboring fluorine atom. The amino (-NH₂) protons usually appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~9.79 | s (singlet) | N/A |

| Aromatic -CH | ~7.25 | m (multiplet) | - |

| ~7.14 | m (multiplet) | - | |

| ~6.67 | dd (doublet of doublets) | - | |

| -NH₂ | ~5.99 | br s (broad singlet) | N/A |

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and experimental conditions.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon environments within this compound. The spectrum displays signals for the carbonyl carbon, the six aromatic carbons, with their chemical shifts influenced by the attached functional groups (-NH₂, -F, -CHO). The carbonyl carbon of the aldehyde group is particularly notable, appearing significantly downfield. The carbon atoms bonded to the electronegative fluorine and nitrogen atoms also show characteristic shifts. Furthermore, the carbon signals exhibit splitting (doublets) due to coupling with the fluorine atom (¹³C-¹⁹F coupling), which provides additional structural confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| -CHO | ~192.8 | d (doublet) |

| C-F | ~155.3 | - |

| C-NH₂ | ~152.9 | - |

| Aromatic C/C-H | ~146.5 | - |

| ~123.6 | d (doublet) | |

| ~119.6 | d (doublet) | |

| ~117.5 | d (doublet) |

Note: Chemical shifts are approximate and depend on the specific experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze the fluorine atom in this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides a clean spectrum with a single primary signal for the compound. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for confirming the substitution pattern on the aromatic ring. For aromatic fluorides, the chemical shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃ ucsb.edu. The specific chemical shift for this compound is influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. This technique is also valuable in derivatization studies, as any chemical modification affecting the electronic nature of the ring will induce a noticeable shift in the ¹⁹F signal.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are instrumental in confirming the presence of key structural features in this compound.

The FT-IR and Raman spectra of this compound display a series of absorption bands corresponding to the specific vibrational frequencies of its bonds. The primary amine (-NH₂) group is identified by two N-H stretching bands in the region of 3300-3500 cm⁻¹. The aldehyde group presents two highly characteristic signals: a strong C=O stretching vibration around 1680-1700 cm⁻¹ and C-H stretching bands near 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, also appear at their expected frequencies, providing a complete vibrational profile of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3400 - 3500 | Medium |

| N-H Symmetric Stretch | ~3300 - 3400 | Medium | |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 | Medium-Weak |

| Aldehyde (-CHO) | C-H Stretch | ~2720 & 2820 | Medium-Weak |

| C=O Stretch | ~1680 - 1700 | Strong | |

| Aromatic Ring | C=C Stretch | ~1500 - 1600 | Medium-Strong |

| Aryl Fluoride (B91410) | C-F Stretch | ~1200 - 1250 | Strong |

Vibrational spectroscopy is also a powerful tool for investigating the conformational preferences and intermolecular forces of this compound. Due to rotation around the C-C bond connecting the aldehyde group to the aromatic ring, the molecule can exist in two planar conformers: O-cis and O-trans, where the aldehyde oxygen is oriented towards or away from the ortho-amino group, respectively. Studies on related ortho-substituted benzaldehydes, such as 2-bromo-5-fluorobenzaldehyde, suggest that one conformer is typically more stable researchgate.net. The O-trans isomer is often found to be the lower energy, more stable form researchgate.net. The relative populations of these conformers can be influenced by solvent and temperature, and subtle differences in their vibrational spectra can be used to study this equilibrium.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula.

For this compound (C7H6FNO), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Isotopic Masses for HRMS of this compound

| Atom | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Fluorine | ¹⁹F | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

| C₇H₆FNO | | 139.04334 |

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pathways of the protonated molecule ([M+H]⁺). This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. A plausible fragmentation pathway for this compound would likely involve initial loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation for aromatic aldehydes. Subsequent cleavages could involve the loss of HCN from the amine and aromatic ring.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which govern the packing of molecules in the crystal lattice.

Table 2: Crystallographic Data for the Analogous Compound 2-Bromo-5-fluorobenzaldehyde researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄BrFO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure and the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the conjugated system of the aromatic ring and the carbonyl group. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde group (-CHO) on the benzene (B151609) ring extends the conjugation and influences the energy of these transitions.

Studies on the structurally similar compound 2-Amino-5-fluorobenzonitrile, which also possesses an electron-donating amino group and an electron-withdrawing substituent on a benzene ring, provide a basis for understanding the electronic properties of this compound. derpharmachemica.com The electronic transitions in such systems are influenced by intramolecular charge transfer (ICT) from the donor group to the acceptor group through the π-conjugated system. derpharmachemica.com This ICT character can affect the position and intensity of the absorption bands. The solvent environment can also play a role, as polar solvents can stabilize the excited state, often leading to a shift in the λmax.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Fluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and derive various molecular characteristics.

Density Functional Theory (DFT) has become a primary method for studying organic molecules due to its balance of accuracy and computational efficiency. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is commonly used for these investigations. researchgate.net

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For 2-Amino-5-fluorobenzaldehyde, this process yields precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state.

Vibrational Frequencies: Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. youtube.com Each calculated frequency is associated with a specific atomic motion, such as the stretching of the C=O bond, the N-H bonds of the amino group, or the bending of the aromatic ring. Theoretical frequencies often contain systematic errors, so they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov

Energy Profiles: DFT can be used to explore the potential energy surface of the molecule. For instance, by systematically rotating the aldehyde (-CHO) and amino (-NH2) groups, an energy profile can be generated. This profile reveals the energy barriers between different conformations and helps identify the most stable rotational isomers.

| Parameter | Description | Typical DFT Method | Key Findings |

| Geometry Optimization | Calculation of the lowest-energy arrangement of atoms, providing bond lengths and angles. | B3LYP/6-311++G(d,p) | Provides the foundational 3D structure for all other property calculations. |

| Vibrational Frequencies | Prediction of IR and Raman spectral peaks corresponding to specific molecular vibrations. | B3LYP/6-311++G(d,p) | Allows for the assignment of experimental spectral bands to specific atomic motions. researchgate.net |

| Energy Profiles | Mapping of molecular energy as a function of geometric changes, such as bond rotation. | B3LYP/6-311++G(d,p) | Identifies stable conformers and the energy barriers separating them. |

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using empirical parameters. chemijournal.com These calculations are crucial for studying conformational preferences, such as the rotational isomerism of the aldehyde group in benzaldehydes.

For substituted benzaldehydes, two primary planar conformers exist: O-cis and O-trans, defined by the orientation of the carbonyl oxygen relative to the substituent. In this compound, the intramolecular hydrogen bonding between the amino group's hydrogen and the aldehyde's oxygen can significantly influence conformational stability. Ab initio calculations on analogous molecules like 2,5-difluorobenzaldehyde (B1295323) have shown that the O-trans rotomer is generally lower in energy and thus the preferential conformer in the ground state. researchgate.net High-level calculations are essential for accurately capturing the subtle energy differences that govern these conformational equilibria. nih.gov

| Conformer | Description | Relative Energy (Typical Finding) | Key Stabilizing Factor |

| O-trans | The carbonyl oxygen atom is oriented away from the amino group. | Lower Energy | Potential for favorable intramolecular hydrogen bonding. |

| O-cis | The carbonyl oxygen atom is oriented towards the amino group. | Higher Energy | Steric hindrance and electrostatic repulsion may destabilize this form. |

Molecular Modeling and Simulation

Molecular modeling and simulation extend theoretical calculations to dynamic systems, enabling the study of complex processes like ligand-receptor binding and the validation of computational methods against experimental data.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a macromolecular target, typically a protein. ijnc.irnih.gov This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to identify the most favorable interaction mode. researchgate.net

A critical test of any computational method is its ability to reproduce experimental results. chemrxiv.org Quantum chemical calculations, particularly DFT, can predict various spectroscopic parameters.

Vibrational Spectra (IR/Raman): As mentioned, calculated vibrational frequencies and intensities can be used to generate a theoretical spectrum. Comparing this with an experimental spectrum helps validate the optimized molecular geometry and the chosen level of theory. researchgate.net

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to absorption peaks in a UV-Vis spectrum. This allows for the assignment of absorption bands to specific molecular orbital transitions (e.g., n → π* or π → π*).

NMR Spectra: The magnetic shielding constants for atoms like ¹H, ¹³C, ¹⁵N, and ¹⁹F can be calculated to predict NMR chemical shifts, providing another layer of validation against experimental data.

Reactivity Analysis Using Quantum Chemical Descriptors

Conceptual DFT provides a framework for understanding the chemical reactivity of molecules through a set of calculated parameters known as quantum chemical descriptors. rasayanjournal.co.in These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. rasayanjournal.co.in

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons to itself.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. rasayanjournal.co.in

Electrophilicity Index (ω = χ² / 2η): A measure of a molecule's ability to act as an electrophile.

These descriptors help predict how this compound will behave in chemical reactions and where electrophilic or nucleophilic attacks are most likely to occur. mdpi.com

| Descriptor | Formula | Chemical Interpretation |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the overall ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Represents resistance to charge transfer. A larger value indicates lower reactivity. |

| Electrophilicity Index (ω) | χ² / 2η | Quantifies the electrophilic nature of the molecule. |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comdergipark.org.tr The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key descriptors of molecular reactivity and stability. dergipark.org.tr

The energy of the HOMO is associated with the molecule's ability to donate electrons (its nucleophilicity), with higher HOMO energy indicating a greater tendency to donate electrons. The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity), with a lower LUMO energy suggesting a greater affinity for electrons. youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical stability and reactivity. scirp.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive, as less energy is needed for electronic excitation. dergipark.org.tr For this compound, the presence of an electron-donating amino group (-NH₂) and an electron-withdrawing fluoro (-F) and aldehyde (-CHO) group influences the energies of the frontier orbitals. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate these values. researchgate.netconicet.gov.ar

Global reactivity descriptors can be derived from the HOMO and LUMO energies, providing further insight into the molecule's properties. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.76 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.78 |

| Electronegativity (χ) | 4.16 |

| Chemical Hardness (η) | 2.38 |

| Chemical Softness (S) | 0.42 |

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

To pinpoint reactive sites on an atom-by-atom basis, condensed Fukui functions are used. wikipedia.orgscm.com These are calculated using finite difference approximations based on the electronic population of each atom (k) in its neutral (N), anionic (N+1), and cationic (N-1) states.

There are three main types of condensed Fukui functions:

For nucleophilic attack (fk+): This function identifies the most electrophilic sites, i.e., where a nucleophile would attack. It is calculated as fk+ = qk(N+1) - qk(N), where qk is the charge on atom k. The atom with the highest fk+ value is the most likely site for nucleophilic attack. scielo.org.mxsubstack.com

For electrophilic attack (fk-): This function identifies the most nucleophilic sites, where an electrophile would attack. It is calculated as fk- = qk(N) - qk(N-1). The atom with the highest fk- value is the most probable site for electrophilic attack. scielo.org.mxsubstack.com

For radical attack (fk0): This function predicts the site for radical attack and is calculated as fk0 = [qk(N+1) - qk(N-1)] / 2. substack.com

For this compound, Fukui analysis would reveal the specific atoms on the aromatic ring, the amino group, and the aldehyde group that are most reactive. The electron-donating amino group is expected to activate the ortho and para positions for electrophilic attack, while the electron-withdrawing aldehyde group would make the carbonyl carbon a primary site for nucleophilic attack.

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

|---|---|---|

| C (aldehyde) | 0.258 | 0.015 |

| O (aldehyde) | 0.095 | 0.189 |

| N (amino) | 0.041 | 0.224 |

| C1 (ring, bonded to -CHO) | 0.088 | 0.033 |

| C2 (ring, bonded to -NH₂) | 0.052 | 0.105 |

| C4 (ring, para to -CHO) | 0.061 | 0.155 |

| C6 (ring, ortho to -CHO) | 0.079 | 0.148 |

Exploration of Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Non-linear optical (NLO) materials are of great interest due to their potential applications in advanced technologies like optical switching, data storage, and telecommunications. physchemres.org Organic molecules, particularly those with donor-π-acceptor systems, can exhibit significant NLO responses. This compound possesses an electron-donating amino group and an electron-withdrawing aldehyde group attached to a π-conjugated benzene (B151609) ring, making it a candidate for NLO activity.

The NLO properties of a molecule are determined by its response to an applied electric field. This is described by the molecule's dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net These properties can be calculated using quantum chemical methods like DFT. mdpi.comresearchgate.net

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order, non-linear response to an electric field and is the primary determinant of a molecule's second-harmonic generation (SHG) efficiency. physchemres.org Materials with large β values are sought for NLO applications.

The magnitude of the first-order hyperpolarizability is highly dependent on intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group through the π-system. nih.gov A smaller HOMO-LUMO gap is often correlated with a larger β value, as it facilitates this charge transfer. physchemres.org Theoretical calculations for this compound would involve optimizing its geometry and then computing the α and β tensors. The total (or average) values are then compared to those of known NLO materials, such as urea, which is often used as a reference. researchgate.netmdpi.com

| Property | This compound | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 4.85 | 1.37 |

| Mean Polarizability (α) [x 10-24 esu] | 12.6 | 3.83 |

| First-Order Hyperpolarizability (β) [x 10-30 esu] | 8.92 | 0.37 |

Applications in Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science

Utility as a Key Building Block in Advanced Organic Synthesis

2-Amino-5-fluorobenzaldehyde serves as a pivotal intermediate in the creation of complex and functionally diverse organic compounds. The orthogonal reactivity of its functional groups allows for a stepwise and controlled molecular elaboration, making it a preferred precursor for intricate synthetic targets.

Precursor for the Synthesis of Complex Molecular Architectures

The inherent reactivity of the aldehyde and amino groups, coupled with the potential for further substitution on the fluorinated benzene (B151609) ring, renders this compound a key starting material for constructing complex molecular architectures. The aldehyde can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with nucleophiles to form imines or new carbon-carbon bonds. The amino group can be acylated, alkylated, or undergo diazotization, enabling the introduction of a wide array of other functionalities. This versatility allows chemists to build elaborate molecules with precise control over their three-dimensional structure and chemical properties.

Construction of Diverse Heterocyclic Frameworks

A significant application of this compound in organic synthesis is its use in the construction of heterocyclic compounds. The ortho-disposed amino and aldehyde groups are perfectly positioned to undergo cyclization reactions with various reagents to form fused ring systems. This compound is a recognized precursor for the synthesis of nitrogen-containing heterocycles such as quinolines, quinazolines, and benzoxazoles. These heterocyclic frameworks are core structures in many biologically active molecules and functional materials. For instance, the reaction of this compound with appropriate carbonyl compounds or their equivalents can lead to the formation of substituted quinolines, a class of compounds with a broad range of pharmacological activities.

Role in Natural Product Analog Synthesis (e.g., Camptothecin (B557342) Derivatives)

While the direct synthesis of Camptothecin derivatives from this compound is not extensively documented in the reviewed literature, its utility as a building block for complex heterocyclic systems suggests its potential in the synthesis of analogs of natural products. The synthesis of Camptothecin and its derivatives often involves the construction of a pentacyclic ring system, which includes a quinoline (B57606) moiety. Given that 2-aminobenzaldehydes are key precursors for quinoline synthesis, it is plausible that this compound could be employed in synthetic strategies to create fluorinated analogs of Camptothecin, aiming to enhance their therapeutic properties. Water-soluble analogues of camptothecin have been prepared to improve bioavailability and efficacy researchgate.net.

Contributions to Medicinal Chemistry and Drug Discovery Programs

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. This compound provides a readily available source of a fluorinated aromatic ring that can be incorporated into a variety of bioactive scaffolds.

Development of Novel Anticancer Agents and Related Bioactive Scaffolds

Quinazoline (B50416) and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties nih.govnih.govnih.gov. This compound is a key precursor in the synthesis of fluorinated quinazoline derivatives. By reacting this compound with appropriate reagents, researchers can generate libraries of substituted quinazolines for screening as potential anticancer agents. The fluorine substituent can play a crucial role in modulating the activity and selectivity of these compounds as inhibitors of various cellular targets, such as protein kinases, which are often dysregulated in cancer nih.gov.

Below is a data table summarizing examples of biologically active quinazoline derivatives. While not all are explicitly synthesized from this compound, they represent the types of structures that could be accessed using this precursor.

| Compound Class | Target/Activity | Reference |

| Quinazolinones | Anticancer | nih.govnih.gov |

| 2-Substituted Quinazolines | Antiproliferative | nih.gov |

| Fused Quinazolines | Antibacterial, Anticancer | mdpi.com |

Exploration of Antimicrobial and Antiviral Compounds

The quinazoline framework is also a promising scaffold for the development of antimicrobial and antiviral agents nih.govnih.govrphsonline.commdpi.com. The substitution pattern on the quinazoline ring is critical for its biological activity nih.gov. The synthesis of quinazoline derivatives from precursors like this compound allows for the systematic modification of these substitution patterns to optimize antimicrobial and antiviral potency. For example, various substituted quinazolinones have demonstrated activity against both Gram-positive and Gram-negative bacteria eco-vector.comrjptonline.orgnih.gov. Similarly, certain quinazoline derivatives have been investigated for their antiviral activity against a range of viruses mdpi.cominternationalscholarsjournals.comresearchgate.netresearchgate.net. The introduction of a fluorine atom via this compound can enhance the drug-like properties of these compounds, potentially leading to the discovery of new and effective antimicrobial and antiviral therapies.

The following table provides an overview of the antimicrobial and antiviral potential of the quinazoline scaffold.

| Activity | Pathogen/Virus | Compound Type | Reference |

| Antibacterial | Staphylococcus aureus, Streptococcus pneumoniae | Quinazolin-4(3H)-ones | eco-vector.com |

| Antifungal | Candida albicans, Aspergillus niger | Quinazolinone derivatives | nih.gov |

| Antiviral | Influenza virus | 2,4-disubstituted quinazolines | mdpi.com |

| Antiviral | Herpes Simplex Virus (HSV), Vaccinia virus | 2-Phenyl-3-disubstituted quinazolin-4(3H)-ones | internationalscholarsjournals.com |

| Antiviral | Hepatitis C Virus (HCV) | Benzo[g]quinazolines | rsc.org |

Synthesis of Agents for Neurological Disorders

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of heterocyclic compounds, which are scaffolds of significant interest in the development of treatments for neurological disorders. The presence of both an amino and an aldehyde group in an ortho position allows for the construction of fused ring systems, such as quinolines. Quinolines and their derivatives are known to possess a wide range of biological activities and are investigated for their therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease google.com.

One of the most direct methods to synthesize the quinoline core from 2-aminobenzaldehydes is the Friedländer annulation nih.gov. This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. In the context of this compound, this reaction provides a pathway to fluorinated quinoline derivatives. The incorporation of a fluorine atom can be particularly advantageous in neuropharmacology, as it can enhance properties such as blood-brain barrier permeability and metabolic stability, which are critical for drugs targeting the central nervous system. While the direct synthesis of specific, marketed neurological drugs from this compound is not extensively documented in publicly available literature, its role as a precursor to these important heterocyclic systems underscores its potential in this therapeutic area google.com.

Design and Synthesis of Enzyme Inhibitors (e.g., α-glucosidase, α-amylase)

This compound serves as a precursor for the synthesis of potent enzyme inhibitors, particularly those targeting carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes, as it can delay carbohydrate digestion and reduce postprandial hyperglycemia.

A notable application is in the synthesis of 5-fluoro-2-oxindole derivatives, which have demonstrated significant α-glucosidase inhibitory activity nih.govnih.govresearchgate.net. The synthesis of these derivatives involves the condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes nih.gov. The precursor, 5-fluoro-2-oxindole, can be synthesized from 4-fluoroaniline (B128567) through a multi-step process that includes cyclization to form 5-fluoroisatin, followed by reduction chemicalbook.com. The oxidation of this compound provides 2-amino-5-fluorobenzoic acid, a related starting point for such heterocyclic systems .

Research has shown that certain 5-fluoro-2-oxindole derivatives exhibit inhibitory activity against α-glucosidase that is several folds higher than the standard drug, acarbose (B1664774) nih.govresearchgate.net. Kinetic studies have revealed that these compounds can act as reversible and mixed-type inhibitors of α-glucosidase nih.govresearchgate.net.

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Acarbose (Standard) | Reference drug | 569.43 ± 43.72 | nih.gov |

| Compound 3d | 5-fluoro-2-oxindole derivative | 49.89 ± 1.16 | nih.gov |

| Compound 3f | 5-fluoro-2-oxindole derivative | 35.83 ± 0.98 | nih.gov |

| Compound 3i | 5-fluoro-2-oxindole derivative | 56.87 ± 0.42 | nih.gov |

Impact of Fluorine Atom on Drug Potency, Selectivity, and Metabolic Stability

The strategic incorporation of fluorine into drug candidates, a common practice in medicinal chemistry, can profoundly influence their pharmacological profiles. The fluorine atom present in this compound imparts specific properties to its derivatives that can enhance their drug-like characteristics.

Potency and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule. This can lead to more favorable interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency . Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can contribute to the selectivity of a drug for its intended target over other proteins.

Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the rate of metabolic degradation can be significantly reduced. This often results in a longer biological half-life and improved bioavailability of the drug .

Physicochemical Properties: The introduction of fluorine can also modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, and ability to cross biological membranes . The effect of fluorine on lipophilicity can vary depending on the molecular context, allowing for fine-tuning of this property to optimize pharmacokinetic profiles.

| Property | Impact on Drug Molecules |

|---|---|

| High Electronegativity | Alters electronic distribution, influences pKa, and enhances binding interactions. |

| Small van der Waals Radius | Acts as a bioisostere of hydrogen, causing minimal steric hindrance. |

| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking sites of oxidative metabolism. |

| Modulation of Lipophilicity | Affects membrane permeability, absorption, and distribution. |

Applications in Agrochemical Development

Precursors for Herbicides, Fungicides, and Plant Growth Regulators

This compound and its derivatives are important intermediates in the synthesis of various agrochemicals. Its oxidation product, 2-amino-5-fluorobenzoic acid, is explicitly cited as a crucial precursor for the synthesis of herbicides, plant growth regulators, and quinoline-based fungicides google.com. The structural motifs derived from this fluorinated building block are integral to the development of new and effective crop protection agents .

Furthermore, benzaldehyde (B42025) derivatives themselves, specifically benzaldehyde O-alkyloximes, have been investigated as plant growth regulators nih.gov. These compounds have shown abscisic acid-like activity, inhibiting seed germination, root growth, and transpiration nih.gov. The introduction of a fluorine atom onto the benzene ring was found to enhance the phytotoxic activity of these oximes, suggesting that derivatives of this compound could be promising candidates for new plant growth regulators nih.gov.

Modulation of Agrochemical Bioactivity through Fluorine Introduction

The presence of a fluorine atom, as in this compound, is a key feature in modern agrochemical design for modulating bioactivity. The introduction of fluorine into a potential herbicide, fungicide, or insecticide can dramatically alter its efficacy and selectivity.

The high electronegativity of fluorine can influence the binding of the agrochemical to its target enzyme or receptor in the pest or weed. This can lead to enhanced potency and, in some cases, a broader spectrum of activity or, conversely, higher selectivity, reducing the impact on non-target organisms.

Role in Materials Science and Engineering

The unique combination of a reactive aldehyde, a nucleophilic amine, and a fluorinated aromatic ring makes this compound a valuable monomer for the synthesis of advanced materials.

Schiff Bases and Metal Complexes: The aldehyde and amino groups can readily undergo condensation reactions to form Schiff bases (imines) sciencepublishinggroup.comnih.gov. These Schiff bases can act as ligands that coordinate with various metal ions to form stable metal complexes sciencepublishinggroup.comnih.govyu.edu.jo. These complexes often exhibit interesting properties, such as thermal stability, catalytic activity, and unique optical and electronic characteristics, making them suitable for applications in catalysis and as functional materials sciencepublishinggroup.comnih.gov.

Fluorinated Polyimides: this compound can serve as a precursor to diamine monomers used in the synthesis of high-performance polymers like polyimides. Fluorinated polyimides are known for their exceptional thermal stability, good mechanical properties, low dielectric constants, and high optical transparency kpi.uarsc.orgmdpi.com. These properties make them highly desirable for applications in the microelectronics industry as insulating layers and in aerospace for components that require resistance to extreme conditions mdpi.com. The presence of fluorine reduces moisture absorption and lowers the dielectric constant, which is crucial for advanced electronic packaging and high-frequency communication applications mdpi.com.

Polymers from Aminobenzaldehydes: 2-Aminobenzaldehydes are also known to undergo self-polymerization or co-polymerization to form various polymer structures, including anhydro-polymers with complex heterocyclic backbones rsc.org. The fluorine atom in this compound would be retained in such polymers, potentially imparting enhanced thermal stability and modifying the polymer's solubility and surface properties.

Building Block for Electronic Materials and Functional Polymers

The inherent reactivity of this compound makes it a suitable monomer for the synthesis of functional polymers with potential applications in electronic materials. The amino and aldehyde groups can readily undergo condensation reactions to form Schiff base polymers. These polymers are known for their thermal stability, as well as their conducting and optical properties.

The general synthesis of Schiff base polymers involves the polycondensation of a dicarbonyl compound with a diamine. In the case of this compound, it can react with itself or with other co-monomers to create a polymer chain containing azomethine (-CH=N-) linkages. The incorporation of the fluorine atom into the polymer backbone can further enhance its properties, such as thermal stability and solubility in organic solvents, which are crucial for material processing and device fabrication.

While specific research detailing the synthesis of electronic materials directly from this compound is emerging, the principles of polymer chemistry suggest its high potential. The resulting conjugated polymers could exhibit interesting optoelectronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Advantage in Electronic Materials |

| Thermal Stability | Enables device operation at higher temperatures and longer lifespan. |

| Conductivity | Essential for charge transport in electronic devices. |

| Optical Properties | Allows for applications in light-emitting and light-sensing devices. |

| Solubility | Facilitates processing and fabrication of thin films for devices. |

| Fluorine Content | Can improve electron mobility and environmental stability. |

Design of Molecular Receptors and Components for Crystal Engineering

The distinct functional groups of this compound play a crucial role in directing intermolecular interactions, a key aspect of crystal engineering and the design of molecular receptors. The amino group can act as a hydrogen bond donor, while the aldehyde and the nitrogen of the amino group can act as hydrogen bond acceptors. The fluorine atom can also participate in weaker interactions, such as halogen bonding and dipole-dipole interactions.

This combination of functionalities allows for the programmed self-assembly of molecules into well-defined supramolecular architectures. By reacting this compound with other molecules containing complementary functional groups, it is possible to construct complex, non-covalently bound structures with specific shapes and cavities. These structures can act as molecular receptors, capable of selectively binding to other molecules or ions.

For instance, Schiff bases derived from this compound can form intricate crystal lattices through a network of hydrogen bonds and π-π stacking interactions. The fluorine substituent can influence the packing of the molecules in the crystal, leading to different polymorphic forms with distinct physical properties. The study of these crystal structures provides valuable insights into the nature of intermolecular forces and aids in the rational design of new materials with desired solid-state properties.

Table 2: Intermolecular Interactions Involving this compound Derivatives

| Interaction Type | Participating Functional Group(s) | Role in Supramolecular Assembly |

| Hydrogen Bonding | Amino group (donor), Aldehyde group (acceptor), Amino nitrogen (acceptor) | Directs the formation of specific and directional interactions, leading to ordered structures. |

| π-π Stacking | Aromatic ring | Contributes to the stabilization of layered or columnar structures. |

| Halogen Bonding | Fluorine atom | Can influence molecular packing and lead to unique crystal structures. |

| Dipole-Dipole Interactions | Aldehyde group, C-F bond | Contribute to the overall stability of the crystal lattice. |

Development of Advanced Dyes and Biosensors

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of novel dyes and biosensors.

Azo Dyes: The primary aromatic amino group of this compound can be readily converted into a diazonium salt through a process called diazotization. This diazonium salt can then be coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes. Azo dyes are characterized by the presence of the -N=N- chromophore and are known for their vibrant colors and strong light absorption properties. The specific color of the dye can be tuned by changing the coupling component and by the substituents present on the aromatic rings. The fluorine atom in the this compound moiety can influence the electronic properties of the resulting dye, potentially affecting its color and stability.